

Application Notes and Protocols: In Vitro Combinations of Ceftazidime with Other Antibiotics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceftazidime*

Cat. No.: *B8180308*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of ceftazidime in combination with other antibiotics. The document details the synergistic, additive, and antagonistic effects of various combinations against clinically relevant bacteria, presents quantitative data in structured tables, and offers detailed protocols for key experimental methodologies.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*. However, the emergence of antibiotic resistance has necessitated the exploration of combination therapies to enhance efficacy and combat resistant strains. Combining ceftazidime with other antimicrobial agents can lead to synergistic interactions, potentially lowering the required therapeutic doses, reducing toxicity, and preventing the development of further resistance. This document serves as a guide for researchers investigating the in vitro interactions of ceftazidime with other antibiotics.

Data on Ceftazidime Combination Therapies

The following tables summarize the in vitro activities of ceftazidime in combination with various antibiotics against different bacterial species. The data is compiled from multiple studies and highlights the synergistic potential of these combinations.

Table 1: Ceftazidime-Avibactam Combinations

Organism	Combination	Observed Effect	Key Findings
Klebsiella pneumoniae (Carbapenem-Resistant)	Ceftazidime-Avibactam + Aztreonam	Synergy	90.7% of isolates showed a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 . [1] [2] The combination restored aztreonam susceptibility. [3] [4]
Klebsiella pneumoniae (KPC-producing)	Ceftazidime-Avibactam + Meropenem	Synergy	Synergistic activity was observed against all tested KPC-producing isolates. [5]
Klebsiella pneumoniae (MBL-producing)	Ceftazidime-Avibactam + Fosfomycin	Synergy	Synergy rates reached 72.7% for this combination against MBL-producing K. pneumoniae. [6]
Pseudomonas aeruginosa (Extensively Drug-Resistant)	Ceftazidime-Avibactam + Colistin	Additive or Synergistic	The combination was additive or synergistic in 100% of the tested CZA-resistant isolates. [7]
Pseudomonas aeruginosa (Extensively Drug-Resistant)	Ceftazidime-Avibactam + Amikacin	Additive or Synergistic	85% of CZA-resistant isolates showed an additive or synergistic effect with this combination. [7]
Pseudomonas aeruginosa (Multidrug-Resistant)	Ceftazidime-Avibactam + Fosfomycin	Synergy	Checkerboard analysis revealed synergy, and the combination was superior to either drug

Enterobacteriales (Carbapenem- Resistant)	Ceftazidime- Avibactam + Aztreonam	Synergy	alone in a murine infection model. [8] [9]
			Synergistic interactions were observed for 100% of the tested strains in checkerboard assays. [3] [4]

Table 2: Ceftazidime Combinations with Other Antibiotics

Organism	Combination	Observed Effect	Key Findings
Pseudomonas aeruginosa	Ceftazidime + Tobramycin	Synergy	This combination frequently demonstrates synergy. [10] [11] It has been shown to result in a pronounced killing of resistant strains even at declining antibiotic concentrations below the MIC. [12] [13]
Pseudomonas aeruginosa	Ceftazidime + Fosfomycin	Additive/Indifference	One study reported additive effects in 20% of isolates and indifference in 80%. [14]
Staphylococcus aureus	Ceftazidime + Vancomycin	Synergy	Synergy was found in 61% of the strains, and the combination prevented the development of secondary resistance to ceftazidime. [10]
Staphylococcus aureus	Ceftazidime + Clindamycin	Synergy/Additive	Synergy was observed in 26% of strains and an additive effect in 48%. [10]

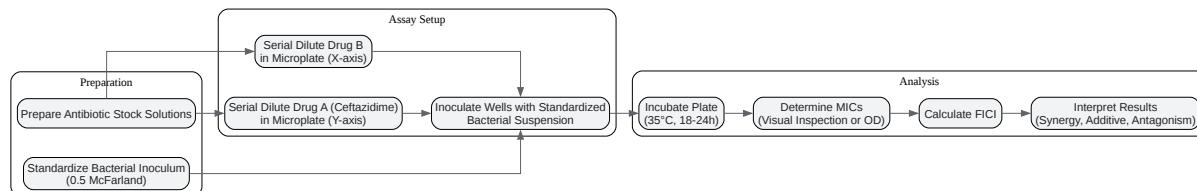
Experimental Protocols

Detailed methodologies for common in vitro synergy testing are provided below.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.[15][16][17]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.


Materials:

- 96-well microtiter plates
- Ceftazidime and the second antibiotic of interest (stock solutions of known concentration)
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5×10^8 CFU/mL), then diluted to a final concentration of 5×10^5 CFU/mL in the wells.
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Incubator (35°C)
- Microplate reader (optional, for OD measurements)

Procedure:

- Preparation of Antibiotic Dilutions:
 - Prepare serial twofold dilutions of Ceftazidime in CAMHB along the y-axis of the 96-well plate (e.g., from top to bottom).
 - Prepare serial twofold dilutions of the second antibiotic in CAMHB along the x-axis of the plate (e.g., from left to right).
 - The final volume in each well containing the antibiotic dilutions should be 50 µL.
- Inoculation:
 - Add 100 µL of the standardized bacterial inoculum (5×10^5 CFU/mL) to each well.

- Include a growth control well (inoculum without antibiotics) and a sterility control well (broth without inoculum).
- Incubation:
 - Incubate the plates at 35°C for 18-24 hours.
- Determining the Minimum Inhibitory Concentration (MIC):
 - After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
- Calculating the Fractional Inhibitory Concentration Index (FICI):
 - The FICI is calculated as follows: $FICI = FIC \text{ of drug A} + FIC \text{ of drug B}$ Where:
 - $FIC \text{ of drug A} = (\text{MIC of drug A in combination}) / (\text{MIC of drug A alone})$
 - $FIC \text{ of drug B} = (\text{MIC of drug B in combination}) / (\text{MIC of drug B alone})$
- Interpretation of FICI:
 - Synergy: $FICI \leq 0.5$
 - Additive/Indifference: $0.5 < FICI \leq 4.0$
 - Antagonism: $FICI > 4.0$

[Click to download full resolution via product page](#)

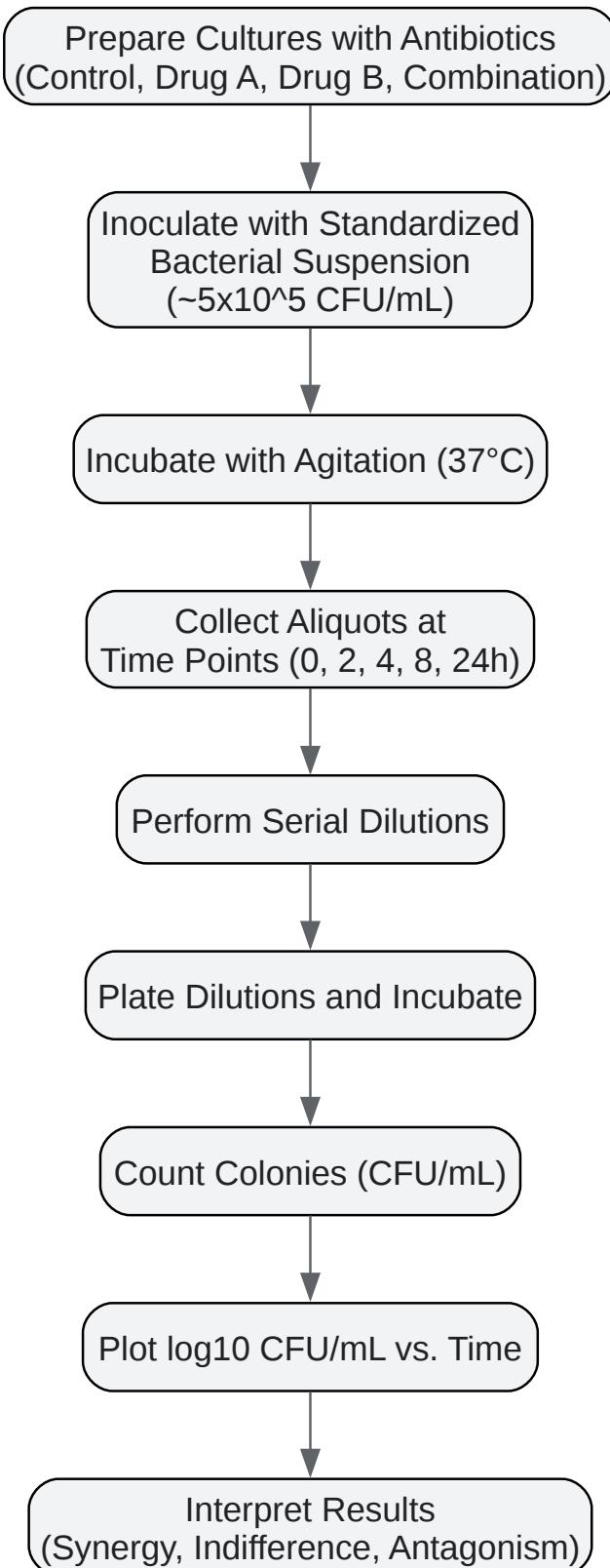
Checkerboard Assay Workflow

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[12][13][18]

Objective: To assess the rate of bacterial killing by an antibiotic combination compared to the individual agents.

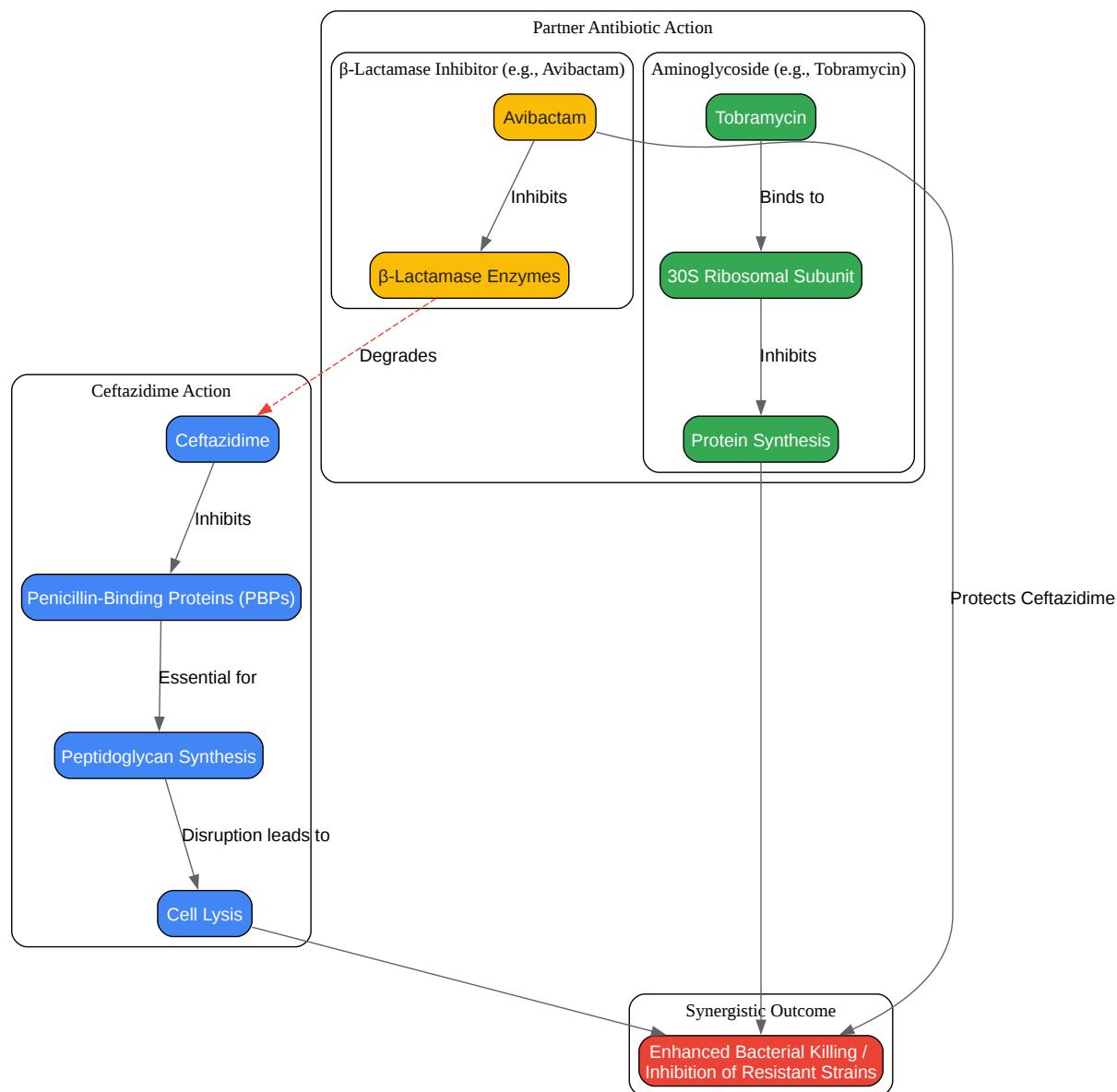
Materials:


- Ceftazidime and the second antibiotic of interest
- Bacterial inoculum standardized to a starting concentration of approximately 5×10^5 to 5×10^6 CFU/mL
- Culture tubes or flasks
- CAMHB

- Shaking incubator (37°C)
- Spectrophotometer
- Agar plates for colony counting
- Pipettes and sterile dilution tubes

Procedure:

- Preparation:
 - Prepare flasks containing CAMHB with the desired concentrations of the antibiotics:
 - Growth control (no antibiotic)
 - Ceftazidime alone
 - Second antibiotic alone
 - Ceftazidime in combination with the second antibiotic
- Inoculation:
 - Inoculate each flask with the standardized bacterial suspension to achieve a starting density of $\sim 5 \times 10^5$ to 5×10^6 CFU/mL.
- Incubation and Sampling:
 - Incubate the flasks at 37°C with constant agitation.
 - At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
- Bacterial Viable Count:
 - Perform serial tenfold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.


- Plate a known volume of each dilution onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Data Analysis:
 - Count the number of colonies on the plates to determine the CFU/mL at each time point.
 - Plot the \log_{10} CFU/mL versus time for each condition.
- Interpretation:
 - Synergy: $A \geq 2 \log_{10}$ decrease in CFU/mL between the combination and the most active single agent at 24 hours.
 - Indifference: $A < 2 \log_{10}$ but $> 1 \log_{10}$ change in CFU/mL between the combination and the most active single agent.
 - Antagonism: $A \geq 2 \log_{10}$ increase in CFU/mL between the combination and the most active single agent.

[Click to download full resolution via product page](#)

Time-Kill Curve Analysis Workflow

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of ceftazidime combinations often arise from complementary mechanisms of action.

[Click to download full resolution via product page](#)

Mechanisms of Ceftazidime Synergy

Ceftazidime and β -Lactamase Inhibitors (e.g., Avibactam): Avibactam is not an antibiotic but a β -lactamase inhibitor. It binds to and inactivates certain bacterial β -lactamases, enzymes that degrade β -lactam antibiotics like ceftazidime.[19][20] This protects ceftazidime from inactivation, restoring its activity against resistant bacteria.

Ceftazidime and Aminoglycosides (e.g., Tobramycin): Ceftazidime disrupts the bacterial cell wall, which can increase the uptake of aminoglycosides into the bacterial cell.[11] Aminoglycosides then inhibit protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect.

Ceftazidime and Fosfomycin: Fosfomycin inhibits an early step in peptidoglycan synthesis by inactivating the MurA enzyme. This action is complementary to that of ceftazidime, which targets later stages of cell wall synthesis by inhibiting penicillin-binding proteins.[8]

Conclusion

The in vitro combination of ceftazidime with other antibiotics, particularly β -lactamase inhibitors and aminoglycosides, demonstrates significant potential for combating multidrug-resistant bacterial infections. The protocols and data presented in these application notes provide a framework for researchers to design and interpret in vitro synergy studies, contributing to the development of more effective antibiotic regimens. It is crucial to note that in vitro results should be further validated with in vivo studies and clinical trials to establish therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Study on the invitro synergistic susceptibility and biofilm inhibition mechanism of ceftazidime-avibactam combined with aztreonam against carbapenem-resistant Klebsiella pneumoniae [frontiersin.org]
- 2. Study on the invitro synergistic susceptibility and biofilm inhibition mechanism of ceftazidime-avibactam combined with aztreonam against carbapenem-resistant Klebsiella

pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacteriales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. openaccess.uoc.edu [openaccess.uoc.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro activity of ceftazidime in combination with other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-Vitro Efficacy of Synergistic Antibiotic Combinations in Multidrug Resistant *Pseudomonas Aeruginosa* Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro activity of fosfomycin combined with ceftazidime, imipenem, amikacin, and ciprofloxacin against *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant *Pseudomonas aeruginosa* and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Synergy of Ceftazidime-Avibactam in Combination with Meropenem, Amikacin, Aztreonam, Colistin, or Fosfomycin against Well-Characterized Multidrug-Resistant *Klebsiella pneumoniae* and *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Application Notes and Protocols: In Vitro Combinations of Ceftazidime with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8180308#use-of-ceftazidime-in-combination-with-other-antibiotics-in-vitro\]](https://www.benchchem.com/product/b8180308#use-of-ceftazidime-in-combination-with-other-antibiotics-in-vitro)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com